molecular formula C21H22N2O4 B263172 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide

Cat. No. B263172
M. Wt: 366.4 g/mol
InChI Key: DILYDSHPRKDJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide, also known as BPAP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPAP is a selective dopamine receptor D3 agonist, which means it has the ability to selectively activate dopamine receptors in the brain. BPAP has been found to have a range of effects on the brain and body, making it a promising candidate for further research.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide's mechanism of action involves its ability to selectively activate dopamine receptor D3 in the brain. Dopamine is a neurotransmitter that is involved in a range of functions, including movement, motivation, and reward. By activating dopamine receptors, this compound can modulate the release of dopamine in the brain, leading to a range of effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been found to have a range of effects on the brain and body. In addition to its effects on dopamine release, this compound has been found to increase levels of other neurotransmitters, including norepinephrine and acetylcholine. This compound has also been found to increase blood pressure and heart rate, which may limit its use in certain populations.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide's selectivity for dopamine receptor D3 makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its effects on other neurotransmitters and its potential cardiovascular effects may limit its use in certain experimental paradigms.

Future Directions

There are a number of potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide. One area of interest is the development of more selective dopamine receptor D3 agonists, which may have fewer side effects than this compound. Another area of interest is the development of new therapeutic applications for this compound, such as the treatment of depression or anxiety disorders. Additionally, further research is needed to fully understand this compound's effects on neurotransmitter systems and its potential long-term effects on the brain and body.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide can be synthesized using a variety of methods, including the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with 2-(pyrrolidin-1-ylcarbonyl)phenylboronic acid, followed by a catalytic hydrogenation step. Other methods involve the use of palladium-catalyzed coupling reactions or the use of Grignard reagents.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has been investigated for a range of potential therapeutic applications, including the treatment of Parkinson's disease, schizophrenia, and drug addiction. In preclinical studies, this compound has been found to increase dopamine release in the brain, which may help alleviate the symptoms of Parkinson's disease and schizophrenia. This compound has also been found to reduce drug-seeking behavior in animal models of addiction.

properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H22N2O4/c24-20(10-8-15-7-9-18-19(13-15)27-14-26-18)22-17-6-2-1-5-16(17)21(25)23-11-3-4-12-23/h1-2,5-7,9,13H,3-4,8,10-12,14H2,(H,22,24)

InChI Key

DILYDSHPRKDJSW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CCC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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